7-(trifluoromethyl)-1H-indazol-3-amine

Description

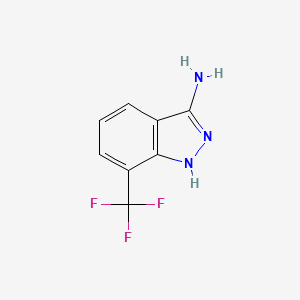

Structure

3D Structure

Properties

IUPAC Name |

7-(trifluoromethyl)-1H-indazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3N3/c9-8(10,11)5-3-1-2-4-6(5)13-14-7(4)12/h1-3H,(H3,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLNKCXFTRPDGAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(F)(F)F)NN=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50355875 | |

| Record name | 7-(trifluoromethyl)-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60330-35-0 | |

| Record name | 7-(trifluoromethyl)-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 7-(Trifluoromethyl)-1H-indazol-3-amine

Abstract: This technical guide provides a comprehensive overview of the chemical and physical properties, experimental protocols, and potential applications of 7-(trifluoromethyl)-1H-indazol-3-amine. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The guide includes detailed data on the compound's structure, physicochemical characteristics, and safety information, presented in a clear and accessible format. Furthermore, it outlines generalized experimental protocols for synthesis and analysis and visualizes key workflows and potential biological pathways using Graphviz diagrams.

Core Chemical Identity and Structure

This compound is a heterocyclic organic compound featuring an indazole core substituted with a trifluoromethyl group at the 7-position and an amine group at the 3-position.[1][2] The presence of the trifluoromethyl group significantly influences the electronic properties of the molecule, enhancing its metabolic stability and potential for biological activity.[3][4] It is often utilized as a key building block in the synthesis of more complex molecules, particularly in the development of kinase inhibitors and other targeted therapeutics.[2][3]

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 60330-35-0[1][2] |

| Molecular Formula | C₈H₆F₃N₃[1][2] |

| SMILES | C1=CC2=C(C(=C1)C(F)(F)F)NN=C2N[1][5] |

| InChI | InChI=1S/C8H6F3N3/c9-8(10,11)5-3-1-2-4-6(5)13-14-7(4)12/h1-3H,(H3,12,13,14)[1] |

| InChIKey | RLNKCXFTRPDGAP-UHFFFAOYSA-N[1][5] |

| MDL Number | MFCD03426698 |

Physicochemical and Computed Properties

The physicochemical properties of this compound are summarized below. These properties are crucial for understanding its behavior in various chemical and biological systems.

Table 2: Physicochemical and Computed Data

| Property | Value | Source |

| Molecular Weight | 201.15 g/mol | [1][2] |

| Exact Mass | 201.05138169 Da | [1] |

| Physical Form | Solid | Vendor Data |

| Purity | Typically ≥97% or ≥98% | [2] |

| Topological Polar Surface Area | 54.7 Ų | [1] |

| Hydrogen Bond Donors | 2 | [5] |

| Hydrogen Bond Acceptors | 2 | [5] |

| Rotatable Bonds | 0 | [5] |

| Storage Temperature | Refrigerator or cool, dry place | [6] |

Experimental Protocols

While specific experimental data for this exact compound is not extensively published, standard protocols for the synthesis, purification, and characterization of similar indazole derivatives are well-established. Commercial suppliers confirm the availability of analytical data such as NMR, HPLC, and LC-MS for this compound.[2][7]

General Synthesis of Indazole Amines

The synthesis of substituted indazole amines often begins with a corresponding substituted fluorobenzonitrile. A generalized two-step process is illustrated below.

Caption: Generalized synthetic workflow for this compound.

Methodology:

-

Cyclization: A solution of the starting material, 2-fluoro-3-(trifluoromethyl)benzonitrile, is treated with hydrazine hydrate in a suitable solvent such as ethanol. The reaction mixture is heated under reflux for several hours until the starting material is consumed (monitored by TLC or LC-MS).

-

Work-up: After cooling, the reaction mixture is concentrated under reduced pressure. The resulting crude product is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed, dried over anhydrous sodium sulfate, and concentrated.

-

Purification: The crude solid is purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.

Analytical Characterization

A standard workflow for the analytical characterization of the synthesized compound is essential to confirm its identity and purity.

Caption: Standard workflow for analytical characterization.

Methodologies:

-

High-Performance Liquid Chromatography (HPLC): Purity is assessed using reverse-phase HPLC.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile in water (both with 0.1% TFA or formic acid).

-

Detection: UV at 254 nm and 280 nm.

-

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique confirms the molecular weight of the compound.[8]

-

LC Conditions: Similar to HPLC protocol.

-

Ionization: Electrospray Ionization (ESI) in positive mode.

-

Expected [M+H]⁺: 202.1.[8]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used for structural confirmation.

-

Solvent: DMSO-d₆ or CDCl₃.

-

¹H NMR: Expected signals in the aromatic region (7-8 ppm) and a broad singlet for the amine protons.

-

¹⁹F NMR: A singlet corresponding to the CF₃ group is expected.[9][10]

-

¹³C NMR: Signals for the aromatic carbons and the carbon bearing the CF₃ group (which will appear as a quartet due to C-F coupling) are anticipated.[11]

-

Biological Activity and Potential Applications

Indazole derivatives are recognized as privileged structures in medicinal chemistry due to their diverse biological activities, including anti-tumor, anti-inflammatory, and anti-bacterial properties.[12][13]

While specific biological data for this compound is limited in the public domain, its derivatives have been investigated as potent anti-cancer agents.[12] Studies on related indazole compounds suggest they may induce apoptosis and affect the cell cycle by modulating pathways such as the p53/MDM2 pathway and inhibiting Bcl2 family members.[12][13] The trifluoromethyl group often enhances the efficacy and pharmacokinetic profile of drug candidates.[4]

Caption: Potential signaling pathways modulated by indazole-based compounds.[12][13]

Safety and Handling

This compound is associated with several hazard warnings. Appropriate safety precautions must be taken during handling and storage.

Table 3: GHS Hazard Information

| Pictogram | Signal Word | Hazard Statements |

| GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed.[14] H315: Causes skin irritation.[14] H319: Causes serious eye irritation.[14] H335: May cause respiratory irritation.[14] |

Precautionary Statements & Handling:

-

Prevention: Avoid breathing dust.[14] Wash hands and exposed skin thoroughly after handling.[14] Do not eat, drink, or smoke when using this product.[14] Use only in a well-ventilated area.[14] Wear protective gloves, eye protection, and face protection.[14]

-

Response:

-

IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[14]

-

IF ON SKIN: Wash with plenty of soap and water.[14]

-

IF INHALED: Remove person to fresh air and keep comfortable for breathing.[14]

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[14]

-

-

Storage: Store in a well-ventilated place and keep the container tightly closed.[14] Store locked up.[15] The compound should be stored in a refrigerator.

-

Disposal: Dispose of contents/container to an approved waste disposal plant.[14][15]

References

- 1. This compound | C8H6F3N3 | CID 817912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 60330-35-0 | this compound - Moldb [moldb.com]

- 3. 404827-76-5(1H-Indazol-3-amine, 7-fluoro-6-(trifluoromethyl)-) | Kuujia.com [kuujia.com]

- 4. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. This compound (60330-35-0) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 6. kishida.co.jp [kishida.co.jp]

- 7. 60330-35-0|this compound|BLD Pharm [bldpharm.com]

- 8. benchchem.com [benchchem.com]

- 9. rsc.org [rsc.org]

- 10. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dea.gov [dea.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. tcichemicals.com [tcichemicals.com]

In-Depth Technical Guide: 7-(Trifluoromethyl)-1H-indazol-3-amine (CAS Number: 60330-35-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-(Trifluoromethyl)-1H-indazol-3-amine is a fluorinated heterocyclic compound belonging to the indazole class of molecules. The indazole scaffold is a prominent feature in numerous biologically active compounds and approved pharmaceuticals, recognized for its ability to act as a versatile pharmacophore. The presence of a trifluoromethyl group at the 7-position significantly influences the compound's electronic properties, lipophilicity, and metabolic stability, making it an attractive building block in medicinal chemistry. This guide provides a comprehensive overview of its chemical properties, a detailed representative synthesis protocol, and a discussion of its potential applications in drug discovery, particularly as an intermediate for kinase inhibitors.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are essential for understanding its behavior in both chemical reactions and biological systems.

| Property | Value | Source |

| CAS Number | 60330-35-0 | [1][2][3] |

| Molecular Formula | C₈H₆F₃N₃ | [1][3] |

| Molecular Weight | 201.15 g/mol | [1][2][3] |

| Appearance | Solid (form may vary) | [2] |

| Purity | Typically ≥97% (commercial sources) | [3] |

| XLogP3 | 2.1 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 0 | [1] |

| Exact Mass | 201.05138169 Da | [1] |

| Storage Temperature | Refrigerator | [2] |

Synthesis

Representative Experimental Protocol: Synthesis of this compound

Starting Material: 2-fluoro-3-(trifluoromethyl)benzonitrile Reagent: Hydrazine hydrate (80%) Solvent: Ethanol

Procedure:

-

To a solution of 2-fluoro-3-(trifluoromethyl)benzonitrile (1.0 eq) in ethanol, add hydrazine hydrate (3.0-5.0 eq).

-

The reaction mixture is then heated to reflux and stirred for a period of 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion of the reaction, the mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure this compound.

Note: This is a representative protocol. The optimal reaction conditions, including stoichiometry, reaction time, and temperature, may need to be determined empirically.

Synthetic Workflow Diagram

Caption: Proposed synthetic workflow for this compound.

Spectroscopic Data

Detailed spectroscopic data for this compound is not widely published. However, data from commercial suppliers is often available upon request. For reference, the ¹H NMR data for the related compound, 7-(trifluoromethyl)-1H-indazole, in DMSO-d6 is available and can be used for comparative analysis of the aromatic region. The presence of the amine group in the target compound will significantly alter the chemical shifts and coupling constants.

Biological Activity and Applications in Drug Discovery

While there is limited publicly available information on the specific biological activity of this compound itself, the indazole-3-amine scaffold is a well-established "hinge-binding" fragment in the design of kinase inhibitors. This structural motif is capable of forming key hydrogen bond interactions with the hinge region of the ATP-binding pocket of various kinases.

Research on derivatives of 1H-indazole-3-amine has demonstrated significant anti-tumor activity. For instance, certain derivatives have been shown to induce apoptosis and affect the cell cycle in cancer cell lines. This activity is potentially mediated through the inhibition of Bcl2 family members and modulation of the p53/MDM2 pathway.[4] This suggests that this compound is a valuable starting material for the synthesis of novel kinase inhibitors and other potential therapeutic agents.

Potential Signaling Pathway of a Derivative

The following diagram illustrates a potential signaling pathway affected by a derivative of 1H-indazole-3-amine, highlighting its role in apoptosis induction. It is important to note that this pathway is for a derivative and not necessarily for this compound itself.

Caption: Potential signaling pathway of an indazole-3-amine derivative.

Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2] Standard laboratory safety protocols should be followed when handling this compound.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Engineering Controls: Use only in a well-ventilated area, preferably in a fume hood.

-

First Aid:

-

If on skin: Wash with plenty of soap and water.

-

If in eyes: Rinse cautiously with water for several minutes.

-

If inhaled: Remove person to fresh air.

-

If swallowed: Rinse mouth and seek medical attention.

-

-

Storage: Keep container tightly closed and store in a cool, dry, and well-ventilated place.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[5]

Conclusion

This compound is a valuable fluorinated building block for the synthesis of complex heterocyclic molecules with potential therapeutic applications. Its synthesis, while not extensively detailed in the public domain, can be reliably achieved through the cyclization of 2-fluoro-3-(trifluoromethyl)benzonitrile with hydrazine. The indazole-3-amine core serves as a key pharmacophore for targeting protein kinases, and the trifluoromethyl substituent enhances its drug-like properties. Further research into the synthesis of novel derivatives based on this scaffold holds significant promise for the development of new therapeutic agents.

References

An In-depth Technical Guide to the Molecular Structure of 7-(trifluoromethyl)-1H-indazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential synthesis of 7-(trifluoromethyl)-1H-indazol-3-amine, a fluorinated heterocyclic amine of interest in medicinal chemistry and drug discovery. This document summarizes key molecular identifiers, computed physicochemical properties, and outlines a plausible synthetic route based on established methodologies.

Core Molecular Structure and Identifiers

This compound is a substituted indazole featuring a trifluoromethyl group at the 7-position and an amine group at the 3-position. The core structure consists of a fused pyrazole and benzene ring system.

Below is a table summarizing the key chemical identifiers for this compound.[1]

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 60330-35-0 |

| Molecular Formula | C₈H₆F₃N₃ |

| Molecular Weight | 201.15 g/mol |

| Canonical SMILES | C1=CC2=C(C(=C1)C(F)(F)F)NN=C2N |

| InChI | InChI=1S/C8H6F3N3/c9-8(10,11)5-3-1-2-4-6(5)13-14-7(4)12/h1-3H,(H3,12,13,14) |

| InChIKey | RLNKCXFTRPDGAP-UHFFFAOYSA-N |

Physicochemical Properties

| Property | Predicted Value |

| XLogP3 | 2.1 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 0 |

| Exact Mass | 201.05138169 Da |

| Topological Polar Surface Area | 54.7 Ų |

These computed properties suggest that the molecule has moderate lipophilicity and potential for hydrogen bonding, which are important characteristics for drug-like molecules.

Synthesis Protocol

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly published. However, based on general methods for the synthesis of substituted 1H-indazoles, a plausible synthetic route can be proposed. A common method involves the cyclization of appropriately substituted o-nitro-ketoximes or the reaction of N-tosylhydrazones with nitroaromatic compounds.[2]

A potential synthetic workflow is outlined below:

References

The Trifluoromethylated Indazole Core: A Technical Guide to its Diverse Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold, a bicyclic aromatic heterocycle, is a privileged structure in medicinal chemistry, forming the basis of numerous biologically active compounds. The strategic incorporation of a trifluoromethyl (CF₃) group onto this scaffold has emerged as a powerful strategy to modulate the physicochemical and pharmacological properties of these molecules. The high electronegativity, metabolic stability, and lipophilicity of the trifluoromethyl group can significantly enhance a compound's potency, selectivity, and pharmacokinetic profile. This in-depth technical guide provides a comprehensive overview of the multifaceted biological activities of trifluoromethylated indazoles, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways and workflows to support further research and drug development endeavors.

Anticancer Activity

Trifluoromethylated indazoles have demonstrated significant potential as anticancer agents, primarily through the inhibition of various protein kinases that are crucial for tumor growth, proliferation, and angiogenesis.

Kinase Inhibition

A primary mechanism of the anticancer effects of these compounds is their ability to act as potent inhibitors of receptor tyrosine kinases (RTKs) and intracellular kinases.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process critical for tumor growth and metastasis. Several trifluoromethylated indazole derivatives have been identified as potent VEGFR-2 inhibitors.

Table 1: VEGFR-2 Inhibitory Activity of Trifluoromethylated Indazoles

| Compound Class | Specific Compound Example | Target Kinase | IC₅₀ (nM) | Reference |

| Arylsulphonyl indazoles | Not Specified | VEGFR-2 | - | [1] |

| 5-(2-(trifluoromethyl)phenyl)indazoles | Compound 31 | TRPA1 | 15 | [2] |

Note: Specific IC₅₀ values for direct VEGFR-2 inhibition by many trifluoromethylated indazoles are often proprietary or reported within broader kinase inhibitor screening panels.

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many cancers. While direct quantitative data for trifluoromethylated indazoles on this pathway is emerging, their activity as kinase inhibitors suggests a strong potential for modulation.

Cytotoxic Activity

The cytotoxic effects of trifluoromethylated indazoles have been evaluated against a variety of cancer cell lines, demonstrating their broad-spectrum antiproliferative potential.

Table 2: In Vitro Cytotoxic Activity of Trifluoromethylated Indazole Derivatives

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Trifluoromethylated pyrazole derivatives | MCF-7 (Breast) | 5.84 ± 0.76 | [3] |

| MDA-MB-231 (Breast) | 5.01 ± 0.32 | [3] | |

| HCT-116 (Colon) | 5.57 ± 0.02 | [3] | |

| Trifluoromethyl-pyrazole-carboxamides | CaCo-2 (Colon) | 43.01 - 58.04 | [4] |

| MCF-7 (Breast) | 43.01 - 58.04 | [4] | |

| HepG2 (Liver) | 43.01 - 58.04 | [4] |

Anti-inflammatory Activity

Trifluoromethylated indazoles have also shown promise as anti-inflammatory agents. Their mechanism of action in this context often involves the inhibition of key inflammatory mediators and enzymes.

Table 3: Anti-inflammatory Activity of Trifluoromethylated Indazole Derivatives

| Compound Class | Assay | IC₅₀ (µM) | Reference |

| Indazole Derivatives | COX-2 Inhibition | 12.32 - 23.42 | [5] |

| TNF-α Inhibition | 220.11 - 230.19 | [5] | |

| IL-1β Inhibition | 100.75 - 220.46 | [5] | |

| 5-(2-(trifluoromethyl)phenyl)indazoles | TRPA1 Antagonism | 0.015 | [2] |

Antimicrobial Activity

The emergence of drug-resistant microbial strains necessitates the development of novel antimicrobial agents. Trifluoromethylated indazoles have demonstrated activity against a range of bacterial and fungal pathogens.

Table 4: Antimicrobial Activity of Trifluoromethylated Indazole and Pyrazole Derivatives

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| N-(trifluoromethyl)phenyl substituted pyrazoles | S. aureus (MRSA) | 0.78 | [6] |

| S. epidermidis | 1.56 | [6] | |

| E. faecium | 0.78 | [6] | |

| Indazole Derivatives | E. faecalis | 64 - 128 | [7] |

| S. aureus | 64 - 128 | [7] | |

| S. epidermidis | 64 - 128 | [7] | |

| Trifluoromethyl bithiazoles | E. faecalis | 8 - 16 (Bactericidal) | [8] |

| S. pyogenes | 8 - 16 (Bactericidal) | [8] | |

| Chalcone Derivatives (with CF₃) | S. aureus | MIC = 51 µM | [9] |

| E. coli | - | [9] |

Neuroprotective Activity

Emerging research suggests that certain trifluoromethylated indazoles may possess neuroprotective properties, offering potential therapeutic avenues for neurodegenerative diseases. However, quantitative data in this area is still limited.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of the biological activities of trifluoromethylated indazoles.

In Vitro Cytotoxicity: MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the trifluoromethylated indazole compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

Principle: This model assesses the in vivo acute anti-inflammatory activity of a compound. Injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling indicates its anti-inflammatory potential.

Protocol:

-

Animal Acclimatization: Acclimatize male Wistar rats or Swiss albino mice for at least one week before the experiment.

-

Grouping and Dosing: Divide the animals into groups (n=6 per group): a control group (vehicle), a standard drug group (e.g., diclofenac sodium, 10 mg/kg), and test groups receiving different doses of the trifluoromethylated indazole compound (e.g., 25, 50, 100 mg/kg, administered intraperitoneally or orally).

-

Compound Administration: Administer the test compounds and the standard drug 30-60 minutes before the carrageenan injection.

-

Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group at each time point.

In Vitro Kinase Inhibition: VEGFR-2 Luminescence-Based Assay

Principle: This assay measures the activity of VEGFR-2 kinase by quantifying the amount of ATP consumed during the phosphorylation of a substrate. The remaining ATP is converted into a luminescent signal by a luciferase-luciferin reaction. A higher kinase activity results in lower luminescence, and vice versa.

Protocol:

-

Reagent Preparation: Prepare a master mix containing kinase buffer, ATP, and a suitable substrate (e.g., poly(Glu, Tyr) 4:1).

-

Compound Dilution: Prepare serial dilutions of the trifluoromethylated indazole inhibitor in kinase buffer.

-

Assay Plate Setup: Dispense the master mix into the wells of a 96-well or 384-well white plate. Add the test inhibitor at various concentrations to the designated wells. Include positive control wells (enzyme only) and blank wells (buffer only).

-

Kinase Reaction Initiation: Initiate the kinase reaction by adding a diluted solution of the recombinant VEGFR-2 enzyme to each well (except the blank).

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

ATP Detection: Add a kinase detection reagent (e.g., ADP-Glo™) to each well to stop the reaction and measure the remaining ATP. This reagent converts ADP to ATP and generates a luminescent signal.

-

Luminescence Reading: Read the luminescence signal using a microplate reader.

-

Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the positive control. Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the inhibitor concentration.

GPCR Functional Assay: cAMP Measurement

Principle: This assay measures the modulation of G-protein coupled receptor (GPCR) activity by quantifying changes in intracellular cyclic adenosine monophosphate (cAMP) levels. Gs-coupled receptors stimulate adenylyl cyclase, leading to an increase in cAMP, while Gi-coupled receptors inhibit it.

Protocol:

-

Cell Culture: Use a cell line stably or transiently expressing the GPCR of interest.

-

Cell Seeding: Seed the cells in a 96-well or 384-well plate and incubate overnight.

-

Compound Treatment: Treat the cells with the trifluoromethylated indazole compound at various concentrations for a specified pre-incubation time.

-

Agonist Stimulation: Stimulate the cells with a known agonist for the GPCR. For Gi-coupled receptors, co-stimulate with forskolin to induce a measurable baseline of cAMP.

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).

-

Data Analysis: Generate dose-response curves for the test compound in the presence of the agonist. For antagonists or negative allosteric modulators (NAMs), calculate the IC₅₀ value. For positive allosteric modulators (PAMs), determine the EC₅₀ value for the potentiation of the agonist response.

GPCR Functional Assay: Calcium Mobilization

Principle: This assay is suitable for Gq-coupled GPCRs, which upon activation, trigger the release of intracellular calcium (Ca²⁺). This change in Ca²⁺ concentration is detected using a fluorescent calcium indicator dye.

Protocol:

-

Cell Loading: Load cells expressing the Gq-coupled GPCR of interest with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a 96-well or 384-well black, clear-bottom plate.

-

Compound Addition: Add the trifluoromethylated indazole compound at various concentrations to the wells.

-

Agonist Stimulation and Fluorescence Reading: Place the plate in a fluorescence plate reader equipped with an automated injection system (e.g., a FLIPR or FlexStation). Inject a known agonist for the GPCR into the wells and simultaneously measure the fluorescence intensity over time.

-

Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. For antagonists or NAMs, determine the IC₅₀ value from the inhibition of the agonist-induced calcium flux. For agonists or PAMs, determine the EC₅₀ value from the stimulation or potentiation of the calcium signal.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for understanding the context of the data. The following diagrams, created using the DOT language, illustrate key signaling pathways and a typical drug discovery workflow.

References

- 1. 3-AMINO-6-(TRIFLUOROMETHYL)-1H-INDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 2. Discovery, optimization, and biological evaluation of 5-(2-(trifluoromethyl)phenyl)indazoles as a novel class of transient receptor potential A1 (TRPA1) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. 4-Trifluoromethyl bithiazoles as broad-spectrum antimicrobial agents for virus-related bacterial infections or co-infections - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of 7-(trifluoromethyl)-1H-indazol-3-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-(trifluoromethyl)-1H-indazol-3-amine is a fluorinated heterocyclic compound belonging to the indazole class, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities. While direct therapeutic applications of this specific molecule are not yet established, its structural motifs are present in numerous potent and selective inhibitors of key biological targets implicated in a range of diseases, most notably cancer and neurological disorders. This technical guide consolidates the available information on the potential therapeutic targets of this compound by examining the biological activities of structurally related indazole derivatives. The primary focus will be on its potential as a kinase inhibitor, specifically targeting c-Jun N-terminal kinase (JNK), BCR-ABL fusion protein, and as a modulator of the p53-MDM2 pathway. This document provides a comprehensive overview of the relevant signaling pathways, quantitative data from related compounds, and detailed experimental protocols for assessing the activity of this compound against these potential targets.

Introduction

The indazole ring system is a privileged scaffold in drug discovery, with several approved drugs and clinical candidates featuring this core structure. The introduction of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity. This compound combines these features, making it an attractive starting point for the development of novel therapeutics. This guide explores the most promising therapeutic avenues for this compound based on the established activities of analogous structures.

Potential Therapeutic Targets and Signaling Pathways

Based on the biological evaluation of structurally similar indazole-containing compounds, the following targets and pathways represent the most promising areas of investigation for this compound.

c-Jun N-terminal Kinase (JNK)

The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that are activated by various cellular stresses and play crucial roles in apoptosis, inflammation, and neurodegeneration.[1] The indazole scaffold has been successfully utilized to develop potent and selective JNK inhibitors.[1][2][3]

Stress signals, such as inflammatory cytokines or UV radiation, activate a cascade of upstream kinases (MAPKKKs and MAPKKs) that ultimately lead to the phosphorylation and activation of JNK. Activated JNK then phosphorylates a variety of transcription factors, most notably c-Jun, leading to the regulation of gene expression involved in cellular responses to stress.

Caption: JNK Signaling Pathway and Potential Inhibition.

BCR-ABL Kinase

The BCR-ABL fusion protein is a constitutively active tyrosine kinase that is the hallmark of chronic myeloid leukemia (CML). Inhibition of BCR-ABL kinase activity is a clinically validated and highly effective therapeutic strategy for CML. The 3-aminoindazole core is a key pharmacophore in a number of potent pan-BCR-ABL inhibitors, including those active against the T315I gatekeeper mutation that confers resistance to many first- and second-generation inhibitors.[4][5][6]

The BCR-ABL oncoprotein activates multiple downstream signaling pathways, including the Ras/MAPK, PI3K/Akt, and JAK/STAT pathways, leading to uncontrolled cell proliferation and survival.

Caption: BCR-ABL Signaling and Potential Inhibition.

p53-MDM2 Pathway

The tumor suppressor protein p53 is a critical regulator of cell cycle arrest, apoptosis, and DNA repair. Murine double minute 2 (MDM2) is an E3 ubiquitin ligase that negatively regulates p53 by targeting it for proteasomal degradation. Inhibition of the p53-MDM2 interaction is a promising strategy to reactivate p53 function in cancer cells. Derivatives of 1H-indazole-3-amine have been shown to induce apoptosis and cell cycle arrest through a mechanism that may involve the p53/MDM2 pathway.[7][8][9][10]

In normal cells, p53 levels are kept low through continuous degradation mediated by MDM2. In response to cellular stress, this interaction is disrupted, leading to p53 stabilization and activation of its downstream targets, which in turn mediate tumor-suppressive responses.

Caption: p53-MDM2 Interaction and Potential Disruption.

Quantitative Data for Structurally Related Indazole Derivatives

While no specific biological activity data has been published for this compound, the following tables summarize the activities of structurally related indazole compounds against the potential targets.

Table 1: JNK Inhibitory Activity of Indazole Derivatives

| Compound | Target | IC50 (µM) | Reference |

| Indazole Analog 3 | JNK3 | 0.005 | [1] |

| Indazole Analog 29 | JNK3 | 0.005 | [1][2][3] |

| Indazole Analog 29 | JNK2 | >0.1 (81% inh @ 1µM) | [1] |

| Indazole Analog 29 | JNK1 | >0.1 (30% inh @ 1µM) | [1] |

Table 2: BCR-ABL Inhibitory Activity of 3-Aminoindazole Derivatives

| Compound | Target | IC50 (nM) | Reference |

| AKE-72 | BCR-ABL (WT) | < 0.5 | [4][5] |

| AKE-72 | BCR-ABL (T315I) | 9 | [4][5] |

| Compound 11a | Bcr-Abl (WT) | 14 | [6] |

| Compound 11a | Bcr-Abl (T315I) | 450 | [6] |

Table 3: Anti-proliferative Activity of 1H-indazole-3-amine Derivatives

| Compound | Cell Line | IC50 (µM) | Putative Pathway | Reference |

| Compound 6o | K562 (CML) | 5.15 | p53/MDM2, Bcl2 | [7][8][9][10] |

| Compound 6o | A549 (Lung) | 10.23 | p53/MDM2, Bcl2 | [7][8][9][10] |

| Compound 6o | PC-3 (Prostate) | 12.87 | p53/MDM2, Bcl2 | [7][8][9][10] |

| Compound 6o | Hep-G2 (Hepatoma) | 15.64 | p53/MDM2, Bcl2 | [7][8][9][10] |

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the potential therapeutic efficacy of this compound.

JNK Kinase Assay (Radiometric)

This protocol describes a method to determine the in vitro inhibitory activity of a test compound against a JNK isoform.[11]

Workflow Diagram:

Caption: Workflow for a Radiometric JNK Kinase Assay.

Materials:

-

Recombinant human JNK enzyme (e.g., JNK1, JNK2, or JNK3)

-

JNK substrate (e.g., GST-c-Jun)

-

Kinase assay buffer (25 mM HEPES, pH 7.4, 25 mM β-glycerophosphate, 25 mM MgCl2, 2 mM DTT, 0.1 mM Na3VO4)

-

[γ-³²P]ATP

-

Test compound (this compound) dissolved in DMSO

-

SDS-PAGE gels and buffers

-

Nitrocellulose or PVDF membrane

-

Phosphorimager or X-ray film

Procedure:

-

Prepare serial dilutions of the test compound in kinase assay buffer.

-

In a microcentrifuge tube, combine the JNK enzyme, kinase assay buffer, and the diluted test compound or DMSO (vehicle control).

-

Initiate the kinase reaction by adding the JNK substrate and [γ-³²P]ATP.

-

Incubate the reaction mixture at 30°C for 30 minutes.

-

Terminate the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Expose the membrane to a phosphorimager screen or X-ray film to visualize the phosphorylated substrate.

-

Quantify the band intensities to determine the extent of inhibition and calculate the IC50 value.

BCR-ABL Kinase Assay (ELISA-based)

This protocol outlines a non-radioactive method to assess the inhibitory effect of a compound on BCR-ABL kinase activity.

Workflow Diagram:

Caption: Workflow for an ELISA-based BCR-ABL Kinase Assay.

Materials:

-

Recombinant BCR-ABL kinase

-

Biotinylated peptide substrate (e.g., Abltide)

-

Streptavidin-coated 96-well plates

-

Kinase assay buffer (50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

ATP

-

Test compound dissolved in DMSO

-

Anti-phosphotyrosine antibody (HRP-conjugated)

-

TMB substrate

-

Stop solution (e.g., 1 M H2SO4)

-

Plate reader

Procedure:

-

Coat the streptavidin-coated 96-well plate with the biotinylated peptide substrate.

-

Wash the plate to remove unbound substrate.

-

Add the BCR-ABL kinase and serial dilutions of the test compound or DMSO to the wells.

-

Initiate the reaction by adding ATP.

-

Incubate the plate at 37°C for 1 hour.

-

Wash the plate to remove unbound reagents.

-

Add the HRP-conjugated anti-phosphotyrosine antibody and incubate.

-

Wash the plate and add the TMB substrate.

-

Stop the reaction with the stop solution and measure the absorbance at 450 nm.

-

Calculate the percent inhibition and determine the IC50 value.

p53-MDM2 Interaction Assay (Fluorescence Polarization)

This protocol describes a method to screen for inhibitors of the p53-MDM2 protein-protein interaction.

Workflow Diagram:

Caption: Workflow for a Fluorescence Polarization p53-MDM2 Assay.

Materials:

-

Recombinant human MDM2 protein

-

Fluorescently labeled p53-derived peptide (e.g., FITC-labeled PMDM6-F)

-

Assay buffer (e.g., 100 mM potassium phosphate, pH 7.5, 100 µg/mL bovine gamma globulin, 0.02% sodium azide)

-

Test compound dissolved in DMSO

-

Black, low-volume 384-well plates

-

Fluorescence polarization plate reader

Procedure:

-

Add the assay buffer, MDM2 protein, and serial dilutions of the test compound or DMSO to the wells of the 384-well plate.

-

Add the fluorescently labeled p53-derived peptide to all wells.

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Measure the fluorescence polarization of each well using a plate reader.

-

A decrease in fluorescence polarization indicates inhibition of the p53-MDM2 interaction.

-

Calculate the percent inhibition and determine the IC50 value.

Conclusion

While direct biological data for this compound is currently limited in the public domain, the analysis of structurally related compounds strongly suggests its potential as a valuable scaffold for the development of novel therapeutics. The primary areas of promise lie in kinase inhibition, particularly targeting JNK and BCR-ABL, and in the modulation of the p53-MDM2 protein-protein interaction. The experimental protocols provided in this guide offer a robust framework for the comprehensive evaluation of this compound's biological activity and for elucidating its mechanism of action. Further investigation is warranted to fully characterize the therapeutic potential of this compound and its derivatives.

References

- 1. N-Aromatic-Substituted Indazole Derivatives as Brain-Penetrant and Orally Bioavailable JNK3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Research Portal [scholarship.miami.edu]

- 4. tandfonline.com [tandfonline.com]

- 5. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Expanding the structural diversity of Bcr-Abl inhibitors: Dibenzoylpiperazin incorporated with 1H-indazol-3-amine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. [PDF] Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives | Semantic Scholar [semanticscholar.org]

- 9. mdpi.com [mdpi.com]

- 10. Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Measuring the Constitutive Activation of c-Jun N-terminal Kinase Isoforms - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendance of a Privileged Scaffold: A Technical Guide to the Discovery and History of 3-Aminoindazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 3-aminoindazole core has emerged as a powerhouse in modern medicinal chemistry, serving as a versatile scaffold for a multitude of clinically significant molecules. Its unique structural and electronic properties have positioned it as a "privileged" fragment in drug design, particularly in the realm of kinase inhibition. This in-depth technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological evaluation of 3-aminoindazole derivatives, tailored for professionals in pharmaceutical research and development.

A Historical Perspective: From Aniline Dyes to Anticancer Agents

The journey of the indazole ring system began in the late 19th century, not as a therapeutic agent, but as a curiosity in the burgeoning field of synthetic dyes. The first synthesis of an indazole derivative is credited to Emil Fischer in 1883, who prepared an oxo-substituted indazole, which he named "indazol"[1]. A more direct route to the parent 1H-indazole was developed by Jacobson in 1893 through the diazotization and intramolecular cyclization of o-toluidine[1].

The specific genesis of the 3-aminoindazole scaffold can be traced back to the work of Bamberger in 1899[2]. However, it was not until the mid-20th century that the therapeutic potential of indazole derivatives began to be recognized, with the discovery of the anti-inflammatory properties of benzydamine[1]. This marked a pivotal shift in the perception of the indazole core, from a chromophore to a pharmacophore.

The modern era of 3-aminoindazole derivatives as targeted therapeutics, particularly as kinase inhibitors, began in the early 2000s. Researchers discovered that the 3-aminoindazole moiety could serve as an efficient "hinge-binding" template for kinase inhibitors, leading to the development of potent and selective agents against a range of cancer-related kinases.

Synthetic Strategies: Building the 3-Aminoindazole Core

Several robust synthetic methodologies have been developed to access the 3-aminoindazole scaffold and its derivatives. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Synthesis from o-Halobenzonitriles

A common and versatile approach involves the reaction of ortho-halobenzonitriles, particularly o-fluorobenzonitriles, with hydrazine. The electron-withdrawing nature of the nitrile group activates the ortho-position for nucleophilic aromatic substitution (SNAr) by hydrazine, followed by an intramolecular cyclization to form the 3-aminoindazole ring.

Experimental Protocol: Synthesis of 3-Aminoindazole from 2-Fluorobenzonitrile and Hydrazine

-

Reaction Setup: To a solution of 2-fluorobenzonitrile (1.0 eq) in a suitable high-boiling solvent such as n-butanol, add hydrazine hydrate (2.0-3.0 eq).

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 110-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2-4 hours.

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. The solid can be collected by filtration and washed with a cold, non-polar solvent (e.g., diethyl ether or hexane) to remove impurities. Further purification can be achieved by recrystallization or column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, provides a powerful method for the synthesis of N-substituted 3-aminoindazoles from 3-haloindazoles. This reaction is highly versatile and tolerates a wide range of functional groups.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of 3-Haloindazoles

-

Reagents and Catalyst: In a dry Schlenk tube under an inert atmosphere (e.g., argon), combine the 3-haloindazole (1.0 eq), the desired amine (1.1-1.5 eq), a palladium catalyst such as Pd(OAc)₂ (2-5 mol%) or a pre-catalyst like XantPhos Pd G3 (2-5 mol%), a suitable phosphine ligand like XantPhos or BINAP (2-10 mol%), and a base such as Cs₂CO₃ or K₂CO₃ (1.5-2.0 eq).

-

Solvent and Reaction Conditions: Add a dry, degassed solvent like toluene or 1,4-dioxane. Seal the tube and heat the reaction mixture to 80-120 °C. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the catalyst. Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed nucleophilic aromatic substitution reaction that can be employed for the N-arylation of 3-aminoindazoles. While it often requires higher temperatures than the Buchwald-Hartwig amination, it provides an alternative and sometimes complementary approach.

Experimental Protocol: Ullmann-type Coupling of 3-Aminoindazole with an Aryl Halide

-

Reaction Setup: In a reaction vessel, combine 3-aminoindazole (1.0 eq), the aryl halide (1.0-1.2 eq), a copper catalyst such as CuI (10-20 mol%), a ligand like L-proline or N,N'-dimethylglycine (20-40 mol%), and a base, typically K₂CO₃ or K₃PO₄ (2.0 eq).

-

Solvent and Reaction Conditions: Add a high-boiling polar solvent such as DMSO, DMF, or NMP. Heat the reaction mixture to 100-150 °C under an inert atmosphere. Monitor the reaction's progress by TLC or LC-MS.

-

Work-up and Purification: Once the reaction is complete, cool the mixture and pour it into water. Extract the aqueous phase with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography.

Biological Applications and Key Derivatives

3-Aminoindazole derivatives have demonstrated a broad spectrum of biological activities, with their most significant impact being in the field of oncology as kinase inhibitors.

Kinase Inhibition

The 3-aminoindazole scaffold is particularly adept at binding to the hinge region of the ATP-binding pocket of various kinases. This has led to the development of several potent and selective kinase inhibitors.

Table 1: Kinase Inhibitory Activity of Key 3-Aminoindazole Derivatives

| Compound | Target Kinase(s) | IC₅₀ (nM) | Reference(s) |

| ABT-869 (Linifanib) | KDR (VEGFR2) | 4 | [3] |

| FLT3 | 4 | [3] | |

| c-Kit | 66 | [3] | |

| PDGFRβ | 66 | [3] | |

| Entrectinib | ALK | 12 | [4] |

| ROS1 | 7 | [4] | |

| TrkA | 1.7 | [2] | |

| TrkB | 0.1 | [2] | |

| TrkC | 0.1 | [2] | |

| AKE-72 | BCR-ABLWT | < 0.5 | [5][6] |

| BCR-ABLT315I | 9 | [5][6] |

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-based)

-

Reagent Preparation: Prepare serial dilutions of the test 3-aminoindazole derivative in a suitable buffer (e.g., kinase buffer with a final DMSO concentration ≤ 1%). Dilute the target kinase enzyme and the substrate/ATP mixture to their optimal working concentrations in the kinase buffer.

-

Kinase Reaction: In a 384-well plate, add 1 µL of the serially diluted inhibitor or DMSO (for control). Add 2 µL of the diluted kinase enzyme to each well. Initiate the reaction by adding 2 µL of the substrate/ATP mixture. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Signal Detection: Add a kinase detection reagent that converts the ADP produced to ATP, which in turn generates a luminescent signal via a luciferase-luciferin reaction. Incubate at room temperature for 30-60 minutes.

-

Data Analysis: Measure the luminescence using a plate reader. The signal is proportional to the kinase activity. Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

Antiproliferative Activity

The inhibition of key signaling pathways by 3-aminoindazole derivatives translates to potent antiproliferative effects in cancer cell lines.

Experimental Protocol: Cell Viability (MTT) Assay

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO₂).

-

Compound Treatment: Treat the cells with serial dilutions of the 3-aminoindazole derivative for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the GI₅₀ (concentration for 50% growth inhibition) by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is crucial for understanding the mechanism of action and the development pipeline of 3-aminoindazole derivatives.

Signaling Pathways

The following diagrams illustrate the key signaling pathways targeted by prominent 3-aminoindazole-based kinase inhibitors.

Caption: VEGFR2 Signaling Pathway Inhibition by ABT-869.

Caption: ALK Signaling Pathway Inhibition by Entrectinib.

References

- 1. benchchem.com [benchchem.com]

- 2. Entrectinib | C31H34F2N6O2 | CID 25141092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Drugsniffer: An Open Source Workflow for Virtually Screening Billions of Molecules for Binding Affinity to Protein Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New generation anaplastic lymphoma kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of 3-((3-amino- 1H-indazol-4-yl)ethynyl)- N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 7-(Trifluoromethyl)-1H-indazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 7-(trifluoromethyl)-1H-indazol-3-amine, a key heterocyclic building block in medicinal chemistry. Given the limited publicly available experimental data for this specific compound, this document outlines its computed physicochemical properties and provides detailed, adaptable experimental protocols for determining its solubility and stability. These methodologies are intended to empower researchers to generate precise and reliable data tailored to their specific applications.

Physicochemical Properties

Understanding the fundamental physicochemical properties of a compound is crucial for predicting its behavior in various experimental and physiological environments. The trifluoromethyl group is known to enhance metabolic stability and lipophilicity.[1][2] The following table summarizes the computed properties for this compound.

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C8H6F3N3 | [3][4] |

| Molecular Weight | 201.15 g/mol | [3][4][5] |

| XLogP3 | 2.1 | [3] |

| Hydrogen Bond Donor Count | 2 | [6] |

| Hydrogen Bond Acceptor Count | 2 | [6] |

| Rotatable Bond Count | 0 | [6] |

| Topological Polar Surface Area | 54.7 Ų | [3] |

| CAS Number | 60330-35-0 | [3][5] |

Note: The XLogP3 value suggests a degree of lipophilicity, indicating that the compound is likely to have better solubility in organic solvents compared to aqueous solutions.

Solubility Determination: Experimental Protocols

Precise solubility data is critical for drug formulation and development. The following sections detail established methodologies for determining both thermodynamic and kinetic solubility.

Thermodynamic Solubility (Shake-Flask Method)

Thermodynamic solubility represents the maximum concentration of a compound that can be dissolved in a solvent at equilibrium. The shake-flask method is a widely accepted technique for this determination.

Objective: To determine the equilibrium solubility of this compound in a selection of relevant solvents at a constant temperature.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, DMSO, acetonitrile)

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Analytical instrumentation (e.g., HPLC-UV, LC-MS)

Protocol:

-

Add an excess amount of solid this compound to a series of vials.

-

Dispense a known volume of the selected solvent into each vial.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Shake the vials for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After incubation, allow the vials to stand to let undissolved solids settle.

-

Centrifuge the samples to pellet any remaining solid.

-

Carefully collect an aliquot of the supernatant from each vial.

-

Dilute the supernatant with a suitable solvent to a concentration within the analytical instrument's linear range.

-

Quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

Kinetic Solubility (Turbidimetric Method)

Kinetic solubility measures the concentration at which a compound precipitates from a solution when added from a concentrated organic stock. This is often more relevant for early-stage drug discovery screenings.

Objective: To determine the kinetic solubility of this compound in an aqueous buffer.

Materials:

-

High-concentration stock solution of this compound in DMSO (e.g., 10 mM).

-

Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

96-well microplates.

-

Automated liquid handler (optional).

-

Plate reader capable of nephelometry or turbidimetry.

Protocol:

-

Prepare serial dilutions of the DMSO stock solution in a 96-well plate.

-

In a separate 96-well plate, add the aqueous buffer to each well.

-

Transfer a small volume of the DMSO dilutions to the corresponding wells of the aqueous buffer plate.

-

Mix thoroughly and incubate for a set period (e.g., 1-2 hours) at a controlled temperature.

-

Measure the turbidity or light scattering of each well using a plate reader.

-

The concentration at which a significant increase in turbidity is observed is determined as the kinetic solubility.

Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and pathways, which informs the development of stability-indicating analytical methods and helps establish appropriate storage conditions.[7][8][9]

Objective: To investigate the stability of this compound under various stress conditions.

General Protocol:

-

Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.[10]

-

Expose aliquots of the stock solution (and the solid compound, where applicable) to the stress conditions outlined below.

-

At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

-

Analyze the stressed samples using a stability-indicating HPLC method, comparing them to an unstressed control sample.

Stress Conditions

-

Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period.[8][10]

-

Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period.[8][10]

-

Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) and incubate at room temperature.

-

Thermal Degradation (Solution): Heat the stock solution at an elevated temperature (e.g., 80°C).[10]

-

Thermal Degradation (Solid State): Expose the solid compound to high temperature (e.g., 80°C) in a stability chamber.[10]

-

Photostability: Expose the stock solution and solid compound to a calibrated light source (UV and visible light) as per ICH Q1B guidelines. A control sample should be protected from light.[10]

Potential Degradation Pathways

Based on the structure of this compound, several degradation pathways can be anticipated:

-

Oxidation: The indazole ring system can be susceptible to oxidation, potentially leading to the formation of N-oxides or ring-opened products.[10]

-

Hydrolysis: While the indazole ring is generally stable, extreme pH and temperature conditions could potentially lead to degradation.

-

Photodegradation: Aromatic and heterocyclic systems can be sensitive to light, which may induce radical reactions or rearrangements.

The trifluoromethyl group is generally very stable to chemical, thermal, and photochemical degradation, which may impart overall stability to the molecule.[1]

Storage and Handling

To maintain the integrity of this compound, proper storage is crucial.

-

Solid Form: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term storage, refrigeration (2-8°C) is advisable.[10] The compound should be protected from light and moisture.[10] Using amber vials or wrapping containers in foil can prevent light exposure.[10]

-

Solutions: Prepare solutions fresh for analysis. If storage is necessary, keep them at low temperatures and protected from light. The stability in various solvents, especially DMSO, should be experimentally verified over time.

Conclusion

References

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 2. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C8H6F3N3 | CID 817912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 60330-35-0 | this compound - Moldb [moldb.com]

- 5. This compound [sigmaaldrich.com]

- 6. This compound (60330-35-0) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 7. ijrpp.com [ijrpp.com]

- 8. pharmtech.com [pharmtech.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

Spectroscopic Data for 7-(trifluoromethyl)-1H-indazol-3-amine: A Technical Overview

Despite a comprehensive search for experimental spectroscopic data (NMR, IR, and MS) for 7-(trifluoromethyl)-1H-indazol-3-amine, no specific datasets for this compound were found in the available scientific literature and databases. While information on similar substituted indazole derivatives is accessible, the direct analytical characterization of this compound remains elusive in the public domain.

This guide, therefore, serves to outline the general methodologies and expected spectral characteristics for a compound of this nature, based on the analysis of closely related structures. It is intended to provide a foundational understanding for researchers, scientists, and drug development professionals who may be working with this or similar molecules.

General Spectroscopic Workflow

The characterization of a novel compound like this compound would typically follow a standardized workflow to ensure structural confirmation and purity assessment. This process involves a combination of chromatographic separation and spectroscopic analysis.

Figure 1: A generalized workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

Predicted Spectroscopic Data

While experimental data is not available, we can predict the expected regions for key signals based on the structure of this compound and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

-

Aromatic Protons: Signals corresponding to the protons on the indazole ring are expected in the aromatic region (typically δ 7.0-8.5 ppm). The specific chemical shifts and coupling constants would be influenced by the positions of the trifluoromethyl and amine groups.

-

Amine Protons: The protons of the primary amine (-NH₂) would likely appear as a broad singlet. Its chemical shift can vary significantly depending on the solvent and concentration.

-

NH Proton: The proton on the indazole nitrogen (N-H) would also be present, likely as a broad singlet, often in the downfield region (δ 10-13 ppm).

¹³C NMR:

-

Aromatic Carbons: Carbons of the indazole ring would resonate in the aromatic region (approximately δ 110-150 ppm).

-

CF₃ Carbon: The carbon of the trifluoromethyl group would exhibit a characteristic quartet due to coupling with the three fluorine atoms.

-

C-NH₂ Carbon: The carbon atom attached to the amine group would have a chemical shift influenced by the nitrogen's electron-donating character.

¹⁹F NMR:

-

A single signal, likely a singlet, would be expected for the -CF₃ group.

Infrared (IR) Spectroscopy

-

N-H Stretching: Primary amines typically show two absorption bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. The N-H stretch of the indazole ring would also be in this region.

-

C-F Stretching: Strong absorption bands characteristic of C-F stretching in the trifluoromethyl group are expected in the region of 1000-1350 cm⁻¹.

-

Aromatic C-H Stretching: Absorptions for the aromatic C-H bonds would be observed above 3000 cm⁻¹.

-

C=C and C=N Stretching: Aromatic ring stretching vibrations would appear in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

The exact mass of this compound (C₈H₆F₃N₃) can be calculated and would be confirmed by high-resolution mass spectrometry (HRMS). The calculated monoisotopic mass is 201.0514 g/mol . The mass spectrum would show a prominent molecular ion peak ([M]⁺ or [M+H]⁺ depending on the ionization method) and characteristic fragmentation patterns, likely involving the loss of the trifluoromethyl group or parts of the indazole ring.

Experimental Protocols

Detailed experimental protocols for obtaining spectroscopic data are standardized but tailored to the specific instrument and sample properties.

General NMR Spectroscopy Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Data Acquisition: Acquire the ¹H, ¹³C, and ¹⁹F NMR spectra using standard pulse sequences. Key parameters to set include the number of scans, relaxation delay, and spectral width.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

General IR Spectroscopy Protocol (ATR):

-

Background Collection: Record a background spectrum of the empty attenuated total reflectance (ATR) crystal.

-

Sample Application: Place a small amount of the solid sample directly on the ATR crystal.

-

Spectrum Acquisition: Collect the sample spectrum over a standard wavenumber range (e.g., 4000-400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

General Mass Spectrometry Protocol (ESI-HRMS):

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Infusion: Infuse the sample solution into the electrospray ionization (ESI) source of the high-resolution mass spectrometer.

-

Data Acquisition: Acquire the mass spectrum in the appropriate mode (positive or negative ion) over a defined mass range.

-

Data Analysis: Determine the exact mass of the molecular ion and compare it with the calculated theoretical mass to confirm the elemental composition. Analyze the fragmentation pattern for structural information.

The Trifluoromethyl Group: A Linchpin in Modern Kinase Inhibitor Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF3) group has become a cornerstone in the design of contemporary kinase inhibitors. This powerful electron-withdrawing moiety exerts a profound influence on a molecule's physicochemical and pharmacokinetic properties, often translating into enhanced potency, selectivity, and metabolic stability. This technical guide provides a comprehensive overview of the multifaceted role of the CF3 group in kinase inhibitor development, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows.

Physicochemical and Pharmacokinetic Impact of the Trifluoromethyl Group

The introduction of a CF3 group into a kinase inhibitor scaffold can dramatically alter its drug-like properties. These modifications are critical for optimizing a compound's journey from initial discovery to a viable clinical candidate.

Modulation of Lipophilicity and Permeability

The CF3 group is highly lipophilic, a property that can significantly enhance a drug's ability to cross cellular membranes, including the blood-brain barrier.[1] This increased lipophilicity can lead to improved absorption and distribution within the body.[2] However, the relationship between fluorination and lipophilicity is complex, and in some cases, fluorination can lead to a reduction in the octanol-water partition coefficient (LogP).[3] Careful consideration of the overall molecular context is therefore crucial.

Enhancement of Metabolic Stability

One of the most significant advantages of incorporating a CF3 group is the enhancement of metabolic stability.[4] The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making it highly resistant to enzymatic cleavage by metabolic enzymes such as the cytochrome P450 (CYP) superfamily. By strategically placing a CF3 group at a known or suspected site of metabolism, this metabolic pathway can be effectively blocked, leading to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.

Alteration of pKa and Binding Interactions

The strong electron-withdrawing nature of the CF3 group can significantly lower the pKa of nearby basic functional groups. This modulation of basicity can influence a compound's solubility, cell permeability, and binding interactions with the target kinase. The CF3 group can also participate in various non-covalent interactions within the kinase active site, including dipole-dipole and halogen bonds, which can contribute to enhanced binding affinity and selectivity.[5]

Quantitative Analysis of Trifluoromethylated Kinase Inhibitors

The impact of the trifluoromethyl group on inhibitor potency is best illustrated through comparative quantitative data. The following tables summarize the half-maximal inhibitory concentration (IC50) and other relevant parameters for several kinase inhibitors, highlighting the contribution of the CF3 moiety where data is available.

Table 1: Comparative Inhibitory Activity of Bromo-(Trifluoromethyl)aniline-Based Kinase Inhibitors [1]

| Kinase Target | Nilotinib IC50 (nM) | Ponatinib IC50 (nM) |

| BCR-ABL | 20 | 0.37 |

| BCR-ABL T315I | >3000 | 2.0 |

Note: Both Nilotinib and Ponatinib are derived from bromo-(trifluoromethyl)aniline isomers, demonstrating the potent activity of this scaffold.[1]

Table 2: Inhibitory Activity of 5-Trifluoromethylpyrimidine Derivatives against EGFR [6]

| Compound | EGFRwt-TK IC50 (μM) | A549 Cell Line IC50 (μM) |

| 9c | 0.31 | 2.23 |

| 9e | 0.44 | - |

| 9h | 0.35 | - |

| 9k | 0.48 | - |

| 9t | 0.26 | - |

| 9u | 0.091 | 0.35 |

| 9v | 0.14 | - |

| Gefitinib | 0.0063 | - |

Note: This table showcases the potent EGFR inhibitory activity of a series of compounds featuring a trifluoromethylpyrimidine core.[6]

Table 3: Physicochemical Properties of Selected Trifluoromethylated Compounds

| Compound | Molecular Formula | Molecular Weight | cLogP |

| Lapatinib | C₂₉H₂₆ClFN₄O₄S | 581.1 | 5.8 |

| Crizotinib | C₂₁H₂₂Cl₂FN₅O | 450.3 | 3.5 |

| Tofacitinib | C₁₆H₂₀N₆O | 312.4 | 1.19 |

| FGF401 (Roblitinib) | C₂₅H₂₄N₄O₃ | 428.5 | - |

Note: The cLogP values illustrate the impact of the overall molecular structure, including the CF3 group where present, on lipophilicity.

Key Signaling Pathways Targeted by Trifluoromethylated Kinase Inhibitors

The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways of several key kinases that are targets for trifluoromethylated inhibitors.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Uncovering abnormal changes in logP after fluorination using molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of 7-Position Substituents in Modulating the Biological Activity of Indazoles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational compounds. Its versatility allows for substitution at various positions, profoundly influencing its pharmacological profile. This technical guide delves into the critical impact of substitutions at the 7-position of the indazole ring on its structure-activity relationship (SAR). We will explore how modifications at this specific position can fine-tune the potency, selectivity, and overall biological activity of these compounds, with a particular focus on their applications in oncology and as kinase inhibitors.

Structure-Activity Relationship of 7-Substituted Indazoles